1-Chloro-2,3,4-trifluoro-5-nitrobenzene
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Overview
Description
1-Chloro-2,3,4-trifluoro-5-nitrobenzene is an aromatic compound characterized by the presence of chlorine, fluorine, and nitro substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,3,4-trifluoro-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1-chloro-2,3,4-trifluorobenzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration reactions, followed by purification steps such as recrystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,3,4-trifluoro-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like methanol or ethanol.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 1-chloro-2,3,4-trifluoro-5-aminobenzene.
Oxidation: Formation of various oxidized products, though less common.
Scientific Research Applications
1-Chloro-2,3,4-trifluoro-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Employed in studies involving enzyme inhibition and protein interactions due to its unique substituents.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism by which 1-chloro-2,3,4-trifluoro-5-nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluorine atoms can enhance binding affinity to biological targets through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
- 1,2,4-Trifluoro-5-nitrobenzene
- 2,3,4-Trifluoronitrobenzene
- 3,4,5-Trifluoronitrobenzene
Comparison: 1-Chloro-2,3,4-trifluoro-5-nitrobenzene is unique due to the presence of both chlorine and multiple fluorine atoms, which impart distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its analogs .
Properties
CAS No. |
136053-12-8 |
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Molecular Formula |
C6HClF3NO2 |
Molecular Weight |
211.52 g/mol |
IUPAC Name |
1-chloro-2,3,4-trifluoro-5-nitrobenzene |
InChI |
InChI=1S/C6HClF3NO2/c7-2-1-3(11(12)13)5(9)6(10)4(2)8/h1H |
InChI Key |
ZXUAGDIUXCTHMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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